

N-Oxalylglycine's Potency Profile Against Human 2-Oxoglutarate Oxygenases: A Comparative Guide

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Compound of Interest		
Compound Name:	N-Oxalylglycine	
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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **N-Oxalylglycine**'s (NOG) inhibitory activity against a panel of human 2-oxoglutarate (2OG) dependent oxygenases, supported by experimental data and detailed protocols.

N-Oxalylglycine (NOG), a structural analogue of 2-oxoglutarate, acts as a broad-spectrum inhibitor of the diverse family of human 2OG oxygenases. These enzymes play critical roles in a multitude of cellular processes, including hypoxic response, epigenetic regulation, and collagen biosynthesis, making them attractive therapeutic targets. This guide provides a comparative analysis of NOG's selectivity profile, presenting quantitative inhibitory data and detailed experimental methodologies to aid researchers in their investigations of 2OG oxygenase function and in the development of more selective inhibitors.

Selectivity Profile of N-Oxalylglycine (NOG)

NOG exhibits a wide range of inhibitory potencies against various human 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values collated from multiple studies are presented in the table below. This data highlights the differential sensitivity of these enzymes to NOG, providing a basis for its use as a tool compound and as a scaffold for the design of more selective inhibitors.



Enzyme Family	Enzyme	Substrate/Function	IC50 (μM)
Hypoxia-Inducible Factor (HIF) Hydroxylases	Prolyl Hydroxylase Domain 1 (PHD1)	Prolyl hydroxylation of HIF-α	2.1[1]
Prolyl Hydroxylase Domain 2 (PHD2)	Prolyl hydroxylation of $HIF-\alpha$	5.6[1]	
Factor Inhibiting HIF (FIH)	Asparaginyl hydroxylation of HIF-α	0.36[2]	_
Jumonji C (JmjC) Domain-Containing Histone Demethylases	JMJD2A (KDM4A)	H3K9me3/H3K36me3 demethylation	250[1]
JMJD2C (KDM4C)	H3K9me3/H3K36me3 demethylation	500[1]	
JMJD2E (KDM4E)	H3K9me3/H3K36me3 demethylation	24[1]	-
JMJD6	Lysyl hydroxylation of splicing factors	>1000	-
Ten-Eleven Translocation (TET) Dioxygenases	TET1 (catalytic domain)	5-methylcytosine oxidation	~1-10
TET2 (catalytic domain)	5-methylcytosine oxidation	~1-10	
TET3 (catalytic domain)	5-methylcytosine oxidation	~1-10	_
Collagen Prolyl-4- Hydroxylases (C- P4Hs)	C-P4H	Prolyl-4-hydroxylation of collagen	Ki of 1.9-7.8
Other 2OG Oxygenases	γ-butyrobetaine hydroxylase (BBOX1)	Carnitine biosynthesis	Not Potent

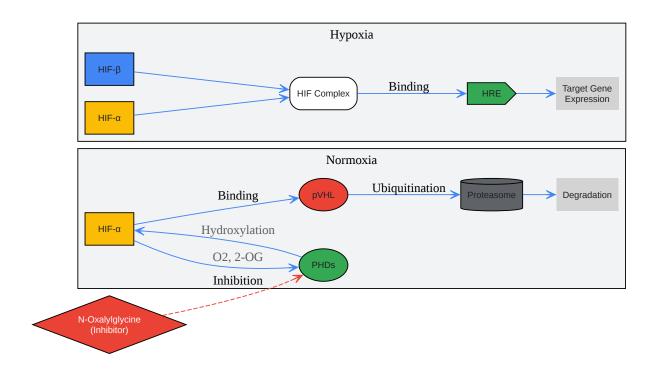


Aspartate/asparagine- β-hydroxylase (AspH)	Hydroxylation of aspartate/asparagine	11.1[2]
2-oxoglutarate- dependent- demethylase (OGFOD1)	Ribosomal protein hydroxylation	Not a potent inhibitor
AlkB Homolog 2 (ALKBH2)	DNA/RNA demethylation	Not a potent inhibitor
AlkB Homolog 3 (ALKBH3)	DNA/RNA demethylation	Not a potent inhibitor

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

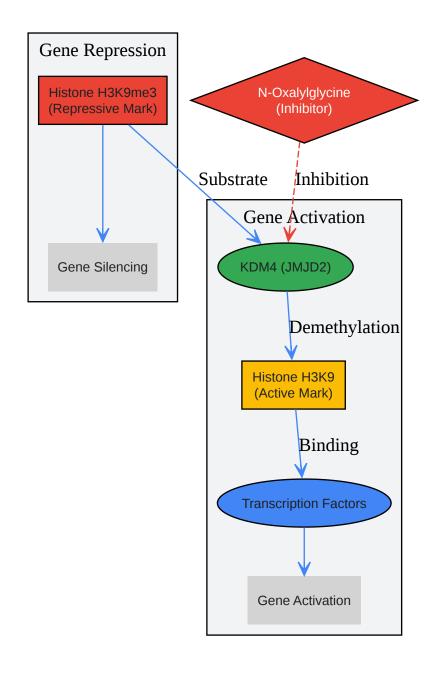




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Caption: HIF-1 α signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by **N-Oxalylglycine**.

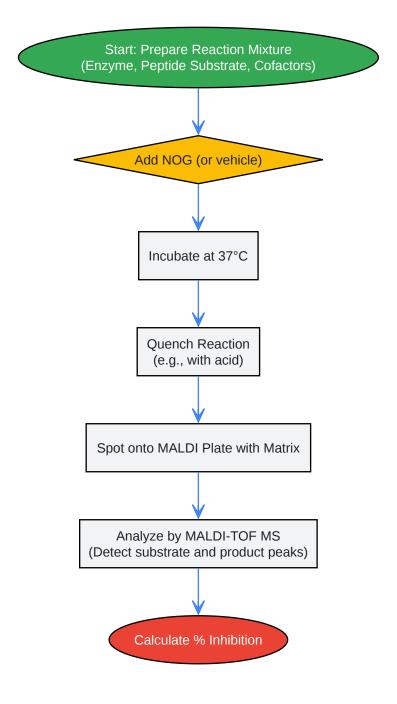




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Caption: Role of KDM4 histone demethylases in gene regulation and its inhibition by **N-Oxalylglycine**.





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Caption: General experimental workflow for determining 2OG oxygenase inhibition using MALDI-TOF Mass Spectrometry.

Detailed Experimental Protocols MALDI-TOF Mass Spectrometry-Based Assay for 2OG Oxygenase Activity



This method directly measures the conversion of a peptide substrate to its hydroxylated product.

Materials:

- Recombinant human 2OG oxygenase
- Peptide substrate (specific to the enzyme being assayed)
- 2-Oxoglutarate (2OG)
- Ferrous sulfate (FeSO4)
- · L-Ascorbic acid
- HEPES buffer (or other suitable buffer)
- N-Oxalylglycine (NOG) or other inhibitors
- Trifluoroacetic acid (TFA) or other quenching agent
- α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
- MALDI-TOF mass spectrometer

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the 2OG oxygenase, peptide substrate, 2OG, FeSO4, and ascorbic acid in buffer. The final concentrations of each component should be optimized for the specific enzyme.
- Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle (e.g., DMSO) to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
- Quenching: Stop the reaction by adding a quenching solution, such as 1% TFA.



- Sample Preparation for MALDI-TOF MS: Mix a small aliquot of the quenched reaction with the CHCA matrix solution directly on the MALDI target plate. Allow the spots to air dry.
- Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Acquire mass spectra to detect the peaks corresponding to the unhydroxylated substrate and the hydroxylated product.
- Data Analysis: Determine the relative peak intensities of the substrate and product. Calculate
 the percentage of substrate conversion and then the percentage of inhibition for each
 inhibitor concentration. IC50 values can be determined by plotting the percentage of
 inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

Formaldehyde Dehydrogenase-Coupled Assay for Histone Demethylase Activity

This is an indirect assay that measures the formaldehyde produced during the demethylation of a histone peptide substrate.

Materials:

- Recombinant human histone demethylase (e.g., a JMJD family member)
- Methylated histone peptide substrate (e.g., H3K9me3)
- 2-Oxoglutarate (2OG)
- Ferrous sulfate (FeSO4)
- L-Ascorbic acid
- HEPES buffer (or other suitable buffer)
- N-Oxalylglycine (NOG) or other inhibitors
- Formaldehyde dehydrogenase (FDH)
- Nicotinamide adenine dinucleotide (NAD+)



Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the histone demethylase, methylated histone peptide substrate, 2OG, FeSO4, and ascorbic acid in buffer.
- Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the reaction mixture.
- Initiation and Incubation: Initiate the demethylation reaction and incubate at 37°C.
- Coupled Reaction: In a separate plate or cuvette, prepare a coupling reaction mixture containing FDH and NAD+.
- Formaldehyde Detection: At various time points, transfer an aliquot of the demethylation reaction to the coupling reaction mixture. The formaldehyde produced in the first reaction will be oxidized by FDH, leading to the reduction of NAD+ to NADH.
- Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described above.

HIF-Prolyl Hydroxylase (PHD) Activity Assay (ELISAbased)

This assay measures the hydroxylation of a HIF- α peptide, which then allows its recognition by the von Hippel-Lindau (VHL) protein.

Materials:

- Recombinant human PHD enzyme
- Biotinylated HIF-α peptide substrate



- 2-Oxoglutarate (2OG)
- Ferrous sulfate (FeSO4)
- L-Ascorbic acid
- HEPES buffer (or other suitable buffer)
- N-Oxalylglycine (NOG) or other inhibitors
- Recombinant VBC (VHL, Elongin B, Elongin C) complex
- Streptavidin-coated microplate
- Anti-VHL antibody conjugated to an enzyme (e.g., HRP)
- Substrate for the conjugated enzyme (e.g., TMB for HRP)
- Stop solution
- Microplate reader

Procedure:

- Plate Coating: Add the biotinylated HIF- α peptide to the wells of a streptavidin-coated microplate and incubate to allow binding. Wash the wells to remove unbound peptide.
- Reaction Setup: Prepare a reaction mixture containing the PHD enzyme, 2OG, FeSO4, and ascorbic acid in buffer.
- Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the reaction mixture.
- Enzymatic Reaction: Add the reaction mixture to the wells of the microplate and incubate at 37°C to allow for hydroxylation of the immobilized HIF-α peptide.
- VHL Binding: After incubation, wash the wells and add the VBC complex. Incubate to allow binding of the VHL complex to the hydroxylated HIF-α peptide.



- Detection: Wash the wells and add the enzyme-conjugated anti-VHL antibody. Incubate, then wash again. Add the enzyme substrate and incubate until a color develops.
- Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: The absorbance is proportional to the amount of hydroxylated peptide.
 Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

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